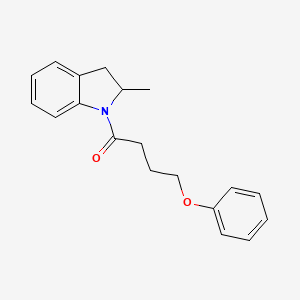![molecular formula C12H21NO2 B5310109 N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide](/img/structure/B5310109.png)
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to have potential in treating various medical conditions.
Scientific Research Applications
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potential in treating various medical conditions such as chronic pain, inflammation, and neuropathic pain. In a study conducted on rats, N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide was found to have anti-inflammatory effects and was effective in reducing pain and swelling. Another study conducted on mice showed that N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has a potential therapeutic effect in treating neuropathic pain.
Mechanism of Action
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide acts on the endocannabinoid system, which is a complex network of receptors and neurotransmitters that regulate various physiological processes such as pain, inflammation, and mood. N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide binds to the CB2 receptor, which is primarily found in immune cells and has been linked to anti-inflammatory effects. N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has also been found to have an indirect effect on the CB1 receptor, which is primarily found in the brain and has been linked to pain relief and mood regulation.
Biochemical and Physiological Effects
N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, reduce pain and swelling, and have a potential therapeutic effect in treating neuropathic pain. N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has also been found to have antioxidant properties and has been shown to protect against oxidative stress. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide has been found to have a potential therapeutic effect in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide in lab experiments is its high potency and selectivity for the CB2 receptor. This makes it an ideal compound for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of using N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide. One area of research could focus on the potential therapeutic applications of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide in treating various medical conditions such as chronic pain, inflammation, and neurological disorders. Another area of research could focus on optimizing the synthesis method of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide to improve yields and purity. Additionally, future research could focus on developing new derivatives of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide with improved pharmacological properties and selectivity for the CB2 receptor.
Synthesis Methods
The synthesis of N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with N-ethyl-2-bromotetrahydrofuran in the presence of sodium hydride. The resulting product is then reduced using lithium aluminum hydride to obtain N-[1-(tetrahydro-2-furanyl)ethyl]cyclopentanecarboxamide. This synthesis method has been optimized for high yields and purity and has been used in many scientific research studies.
properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9(11-7-4-8-15-11)13-12(14)10-5-2-3-6-10/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPTNSDCPURAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)